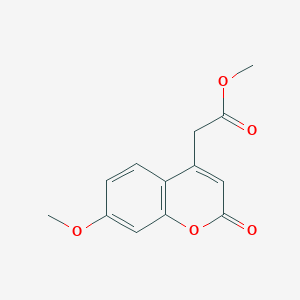
methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
“Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate” is a chemical compound . It is a derivative of coumarin, a type of organic compound that is a benzopyrone, a fused benzene and pyrone ring . This compound has been studied for its potential in various applications .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h . Another method involves the reaction of acetic acid with the sodium salt of salicylaldehyde .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the crystal structure of 3-methyl-2-oxo-2H-chromen-7-yl propionate was determined to be triclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride resulted in the formation of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound 3-methyl-2-oxo-2H-chromen-7-yl propionate was found to have a specific crystal structure .Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of new coumarin derivatives, which have shown significant inhibitory activity against the growth of tested bacterial strains . These newly synthesized compounds are found to be potent antimicrobial agents .
Antifungal Activity
The derivatives of this compound have also been tested for their antifungal activity. They have shown significant inhibitory activity against different fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus .
Antitubercular Activity
These derivatives have also been evaluated for their antitubercular activity on Mycobacterium tuberculosis (H 37 Rv) virulent strain .
Antiestrogenic Activity
One of the derivatives of this compound, namely 7-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethyl)-2H-chromen-2-one, could be used as an antiestrogen and/or cytotoxic agent with selective activity against tumor cells .
Anti-inflammatory Activity
Coumarins, a class of benzopyrones to which this compound belongs, have been known for their anti-inflammatory effects .
Antiviral Activity
Coumarins have also been known for their antiviral activities, including against the human immunodeficiency virus .
Anticancer Activity
Coumarins have been known for their anticancer properties . The antiestrogenic activity of one of the derivatives of this compound suggests potential use in cancer treatment .
Analgesic Activity
Newly synthesized fluorinated coumarins have shown moderate analgesic activity .
Mechanism of Action
Target of Action
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, a derivative of coumarin, has been found to exhibit significant antimicrobial activity . The primary targets of this compound are likely to be bacterial strains, as it has been shown to inhibit their growth effectively .
Mode of Action
It is known that coumarin derivatives can interact with various enzymes and proteins within microbial cells, disrupting their normal functions and leading to cell death .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways within the microbial cells. For instance, it may interfere with the synthesis of essential proteins or disrupt the integrity of the cell membrane, leading to cell death . The exact pathways affected can vary depending on the specific microbial strain.
Pharmacokinetics
Like other coumarin derivatives, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of microbial growth, making it a potential candidate for the development of new antimicrobial agents . Its effectiveness against various bacterial strains suggests that it could be used to treat a wide range of infections .
Action Environment
The action, efficacy, and stability of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its antimicrobial activity
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(7-methoxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-16-9-3-4-10-8(5-12(14)17-2)6-13(15)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSTXMWFNGNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362572 | |
| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62935-73-3 | |
| Record name | Methyl 7-methoxy-2-oxo-2H-1-benzopyran-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62935-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,8-Dihydro-6H-Dipyrido[1,2-a:2',1'-c][1,4]diazepinediium dibromide](/img/structure/B1620659.png)
![2-Phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1620661.png)
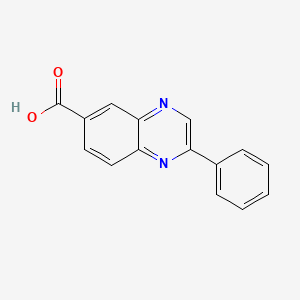

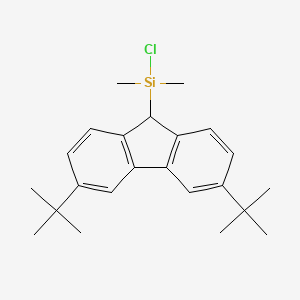

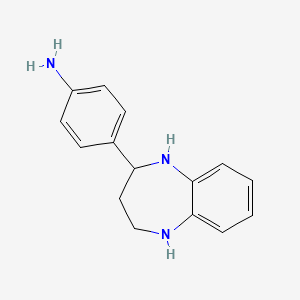
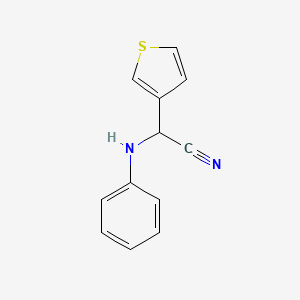
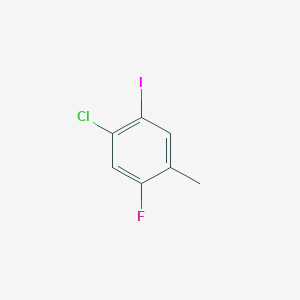
![N1-(3-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-4-methylphenyl)acetamide](/img/structure/B1620676.png)
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]ethan-1-ol](/img/structure/B1620678.png)
